molecular formula C22H25ClN6O2 B2458607 7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1013991-46-2

7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2458607
M. Wt: 440.93
InChI Key: JSJJXXLAEXTGMN-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed study of the methods used to synthesize the compound, including the starting materials, reagents, catalysts, and conditions.



Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Regioselective Synthesis and Chemical Properties

  • Regioselective Synthesis : Studies have detailed the regioselective synthesis of pyrano and pyrimidine derivatives, which are structurally related to the compound of interest. These synthetic strategies involve thermal sigmatropic rearrangements and nucleophilic substitutions, offering pathways to synthesize complex molecules with potential therapeutic applications (Majumdar & Das, 1998).

Biological Activity and Drug Design

  • Serotonergic Receptor Affinity : Research into 8-aminoalkyl derivatives of purine-2,6-dione with various substituents has explored their affinity for serotonergic receptors, showing potential as ligands with anxiolytic and antidepressant properties. This highlights the compound's relevance in designing new psychotropic medications (Chłoń-Rzepa et al., 2013).

Metal Complexes and Nucleobase Recognition

  • Metal-Mediated Base Pairs : The synthesis and characterization of metal complexes with pyrazolylpurine derivatives, including those structurally similar to the compound , demonstrate their utility in forming metal-mediated base pairs. This application is significant for the development of artificial nucleobases and could impact the field of molecular biology and genetic engineering (Sinha et al., 2015).

Antimicrobial and Anticancer Applications

  • Antimicrobial and Anticancer Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridines, related in structure to the compound of interest, have shown potent cytotoxic activities against cancer cell lines. Such compounds underscore the potential for developing new anticancer agents. Moreover, their structure-activity relationships can inform the design of drugs with enhanced therapeutic profiles (Deady et al., 2003).

Molecular Engineering and Synthesis

  • Molecular Synthesis Techniques : Innovative synthesis techniques, such as the L-proline-catalysed "on water" protocol for structurally complex heterocyclic ortho-quinones, demonstrate the versatility and efficiency of modern synthetic methods. These methods can be adapted to synthesize compounds including purine derivatives, offering insights into sustainable chemistry practices (Rajesh et al., 2011).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.


Future Directions

This involves discussing potential areas for future research, such as new synthetic methods, applications, or investigations into the compound’s properties.


properties

IUPAC Name

7-[(3-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN6O2/c1-13(2)11-28-20(30)18-19(26(5)22(28)31)24-21(29-15(4)9-14(3)25-29)27(18)12-16-7-6-8-17(23)10-16/h6-10,13H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJJXXLAEXTGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)N(C(=O)N3C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

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